2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S2 and its molecular weight is 465.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research on structurally similar compounds often explores their synthesis and potential anticancer properties. For example, studies on derivatives involving thiazole and thiadiazole rings have been conducted to evaluate their anticancer efficacy against various cancer cell lines. These compounds are synthesized through various chemical reactions and tested for their ability to inhibit cancer cell growth, with some showing promising results in preliminary screenings (Yurttaş, Tay, & Demirayak, 2015; Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Antimicrobial and Antiviral Activities
Some related compounds have been investigated for their antimicrobial and antiviral activities. These studies involve synthesizing various derivatives and testing them against a range of microbial and viral pathogens. The goal is to identify compounds with potent inhibitory effects that could lead to new treatments for infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).
Pharmacological Evaluations
Other research efforts focus on the pharmacological evaluation of thiazole-based compounds, looking at their potential as therapeutic agents. This includes assessing their activity against specific receptors or biological pathways involved in disease processes. Such studies are crucial for understanding how these compounds interact with biological systems and their potential side effects or therapeutic benefits (Jung et al., 2004).
Optoelectronic Properties
Research into thiazole-based polythiophenes has also been conducted, focusing on their optoelectronic properties. These studies are relevant for applications in materials science, such as in the development of conducting polymers for electronic devices. The findings contribute to the broader field of polymer chemistry and materials engineering (Camurlu & Guven, 2015).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other known compounds, it may influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Its molecular structure suggests that it may be well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Based on its potential interactions with various targets, it may influence a range of cellular processes, potentially leading to changes in cell function, gene expression, and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, changes in pH or temperature could affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could compete with the compound for its targets, potentially influencing its efficacy .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S2/c1-28-17-7-2-12(21)8-16(17)25-18(26)9-15-10-29-20(24-15)30-11-19(27)23-14-5-3-13(22)4-6-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMWWIYQVAQSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.